molecular formula C12H8ClF3N2O B3033823 3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1211669-81-6

3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B3033823
CAS No.: 1211669-81-6
M. Wt: 288.65 g/mol
InChI Key: AORPQZYAULKIOQ-UHFFFAOYSA-N
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Description

3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (3-C4-6-TFMPA) is an organic compound with a wide range of applications in the scientific community. It is used for a variety of purposes, including synthesis, research, and laboratory experiments. 3-C4-6-TFMPA is a versatile compound with a unique structure that makes it suitable for many different applications.

Scientific Research Applications

1. Fungicide Fluazinam

The compound has been identified in the fungicide fluazinam, demonstrating its application in agricultural chemistry. The crystal structure of fluazinam shows significant interactions such as N—H⋯F hydrogen bonds and C—Cl⋯π interactions, forming a three-dimensional network essential for its fungicidal activity (Jeon et al., 2013).

2. Complexes with Heavy Metals

Research has been conducted on complexes involving heavy metals like Hg(II), Ag(I), and Au(I) with aniline or pyridine-functionalized N-heterocyclic carbene. These complexes, featuring aniline groups, have been synthesized and characterized, revealing their potential for various applications in chemistry and materials science (Zhuang et al., 2013).

3. Molecular Structure Analysis

Studies on isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline have provided insights into molecular structures, showing differences in chlorine substitution positions and their impact on molecular geometry. This has implications for chemical synthesis and drug development (Su et al., 2013).

4. Antitumor Activity in Novel Compounds

The design of novel compounds integrating trifluoromethylpyridine derivatives has been explored for potential medical applications, specifically in antitumor activity. This shows the compound's relevance in pharmaceutical research (Maftei et al., 2016).

5. Luminescent Platinum Complexes

Research into luminescent tetradentate bis-cyclometalated platinum complexes using pyridinylimine aniline derivatives demonstrates the compound's utility in developing advanced materials with potential applications in electronics and photonics (Vezzu et al., 2010).

Properties

IUPAC Name

3-chloro-4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c13-8-6-7(17)4-5-9(8)19-11-3-1-2-10(18-11)12(14,15)16/h1-6H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORPQZYAULKIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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